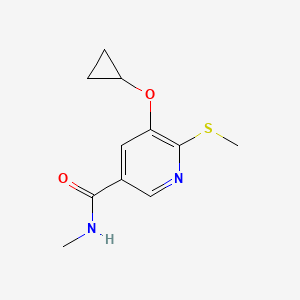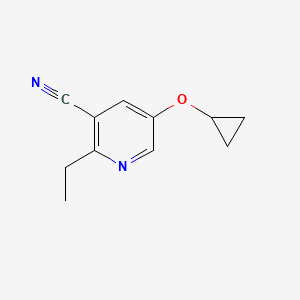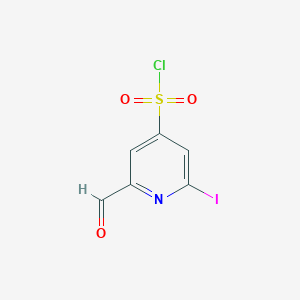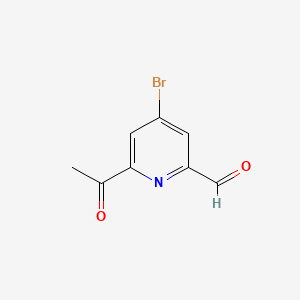
N-(6-Bromopyridin-3-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine is a heterocyclic compound that contains a bromine atom and two pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom and the pyridine rings makes it a versatile building block for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine typically involves the reaction of 2-aminopyridine with a brominated pyridine derivative. One common method is the reaction of 2-aminopyridine with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction to form new carbon-carbon bonds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the pyridine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the pyridine rings allows for specific interactions with these targets, leading to the modulation of their activity. The exact pathways involved can vary depending on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-bromopyridine: A related compound with similar structural features but different reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine: Another compound with a bromine atom and a pyridine ring, used in different synthetic and medicinal applications.
N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures but different functional groups.
Uniqueness
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine is unique due to the presence of two pyridine rings and a bromine atom, which confer specific reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C10H8BrN3 |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
6-bromo-N-pyridin-2-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-5-4-8(7-13-9)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) |
Clé InChI |
YRADNWSMVQQXGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


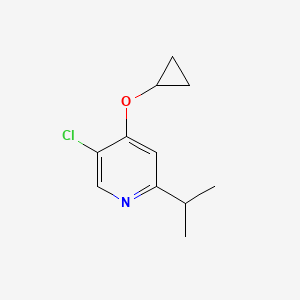


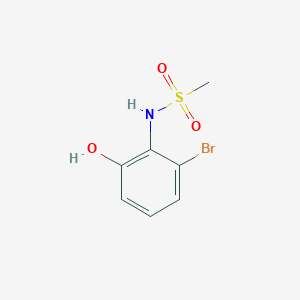
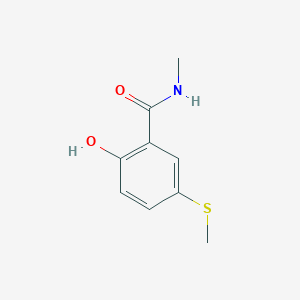

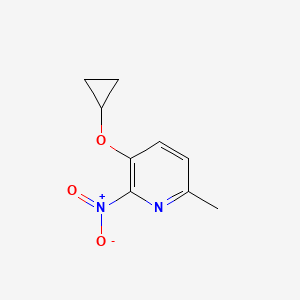
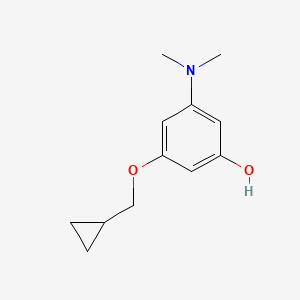
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
